

Commercial Availability & Technical Profile: 2-(3-Chlorophenoxy)pyridine-5-boronic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)pyridine-5-boronic acid

CAS No.: 2377611-32-8

Cat. No.: B2761523

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Executive Summary

2-(3-Chlorophenoxy)pyridine-5-boronic acid (CAS 2377611-32-8) is a specialized heteroaryl building block used primarily in the discovery of small-molecule kinase inhibitors and protein-protein interaction modulators. Unlike commoditized reagents (e.g., phenylboronic acid), this compound is typically classified as a "Make-on-Demand" or "Tier 2" catalog item. While available from select specialized vendors, reliable procurement often requires understanding its synthesis to validate quality or produce it in-house when lead times exceed project timelines.

This guide provides a self-validating technical framework for sourcing, synthesizing, and handling this compound, ensuring scientific integrity in drug development workflows.

Chemical Profile & Specifications

Property	Specification
Chemical Name	2-(3-Chlorophenoxy)pyridine-5-boronic acid
CAS Number	2377611-32-8
Molecular Formula	C ₁₁ H ₉ BClNO ₃
Molecular Weight	249.46 g/mol
Structure	Pyridine ring substituted at C2 with a 3-chlorophenoxy group and at C5 with a boronic acid moiety. [1] [2] [3] [4] [5] [6] [7] [8] [9]
SMILES	<chem>OB(O)c1cnc(Oc2cccc(Cl)c2)cd1</chem>
Preferred Form	Pinacol Ester (Often preferred for stability over the free acid)
Storage	2–8°C (Desiccated); susceptible to dehydration (boroxine formation).

Structural Logic

The molecule features a 2-phenoxy pyridine core. The nitrogen atom at position 1 activates the C2 position for nucleophilic aromatic substitution (

), while the boronic acid at C5 enables Suzuki-Miyaura cross-coupling. The meta-chloro substitution on the phenoxy ring provides lipophilicity and metabolic stability (blocking metabolic oxidation at that site).

Supply Chain Landscape

Availability for this specific isomer is distinct from its more common analogs (e.g., 2-chloropyridine-5-boronic acid).

Vendor Tiers

- Tier 1 (Global Distributors): (e.g., Sigma-Aldrich, Fisher) Likely to list the compound but fulfill via third-party synthesis. Lead times: 2–6 weeks.

- Tier 2 (Specialized Building Block Suppliers): (e.g., Enamine, Combi-Blocks, GuideChem listed suppliers). These vendors often hold stock of the pinacol ester or the bromo-precursor.
- Tier 3 (Custom Synthesis): Required for >100g scale.

Procurement Strategy

Recommendation: Search for the Pinacol Ester analog (CAS for ester may vary) if the free acid is out of stock. The ester is kinetically stable and hydrolyzes in situ during coupling.

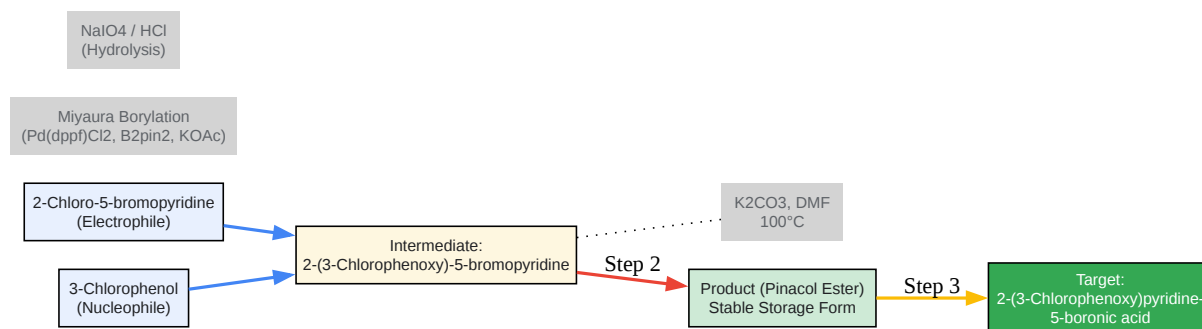
Synthesis & Manufacturing (The "Make" Option)

If commercial lead times are prohibitive, the compound can be synthesized using a robust "Borylation Last" strategy. This approach avoids the risk of protodeboration associated with subjecting boronic acids to harsh

conditions.

Validated Synthetic Route

- Step 1 (): Reaction of 2-chloro-5-bromopyridine with 3-chlorophenol.
- Step 2 (Miyaura Borylation): Palladium-catalyzed borylation of the aryl bromide.
- Step 3 (Hydrolysis - Optional): Conversion of the ester to the free acid (if strictly required).



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Caption: Figure 1. Robust "Borylation Last" synthetic pathway minimizing protodeboronation risks.

Protocol Details (Self-Validating)

- Step 1 Critical Control Point: Use anhydrous DMF and
 - . Monitor the disappearance of 2-chloro-5-bromopyridine by HPLC. The product should be a solid.
- Step 2 Critical Control Point: Deoxygenate solvents thoroughly (sparge with Argon for 15 min) before adding the Pd catalyst to prevent homocoupling of the bromide.

Applications in Drug Discovery[10][11]

This building block is strategically valuable for constructing Biaryl Ether Scaffolds, common in:

- Bcl-2 Family Inhibitors: Mimicking the hydrophobic groove binding interactions (similar to Venetoclax intermediates).
- Kinase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor for the hinge region, while the phenoxy group occupies the hydrophobic back-pocket.

Experimental Workflow: Suzuki-Miyaura Coupling

When using this boronic acid in library synthesis:

- Catalyst:

(Robust, air-stable).
- Base:

(Preferred over carbonates for heteroaryl chlorides).
- Solvent: Dioxane/Water (4:1).
- Stoichiometry: Use 1.2 equivalents of the boronic acid to drive completion.

Handling & Stability (Quality Assurance)

The Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

- Observation: A "pure" sample may show a melting point depression or complex NMR due to boroxine content. This is not an impurity but a dehydration state.
- Reversal: Adding a drop of

to the NMR tube typically simplifies the spectrum back to the monomeric boronic acid.
- Storage: Store at -20°C to prevent slow dehydration. If precise stoichiometry is needed, convert to the pinacol ester or assume ~95% active mass.

References

- GuideChem. (2025). Chemical Database: **2-(3-Chlorophenoxy)pyridine-5-boronic acid** (CAS 2377611-32-8).[4] Retrieved from
- BenchChem. (2025).[7][8][10] Application Notes: Suzuki-Miyaura Coupling of Chloropyridine-boronic acids.[7][8][9] Retrieved from

- Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. *Organic Syntheses*, 81, 89. DOI: 10.15227/orgsyn.081.0089. Retrieved from
- Santa Cruz Biotechnology. (2025). Product Data: 2-Phenoxy-pyridine-5-boronic acid (CAS 1270921-80-6).[11] Retrieved from

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Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. 3-chloro-2-methoxypyridine-5-boronic acid suppliers USA [americanchemicalsuppliers.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Phenoxy-pyridine-5-boronic acid | CAS 1270921-80-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- To cite this document: BenchChem. [Commercial Availability & Technical Profile: 2-(3-Chlorophenoxy)pyridine-5-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2761523/docs#commercial-availability-technical-profile-2-3-chlorophenoxy-pyridine-5-boronic-acid]

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